

Structural Pharmacology & Structure-Activity Relationship (SAR)

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Compound of Interest

Compound Name: *1-Benzyl-4-(4-methoxyphenyl)piperidine*

CAS No.: 13314-69-7

Cat. No.: B081057

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The biological efficacy of **1-benzyl-4-(4-methoxyphenyl)piperidine** is dictated by three distinct structural domains, each responsible for specific interactions within G-protein coupled receptors (GPCRs) and chaperone proteins:

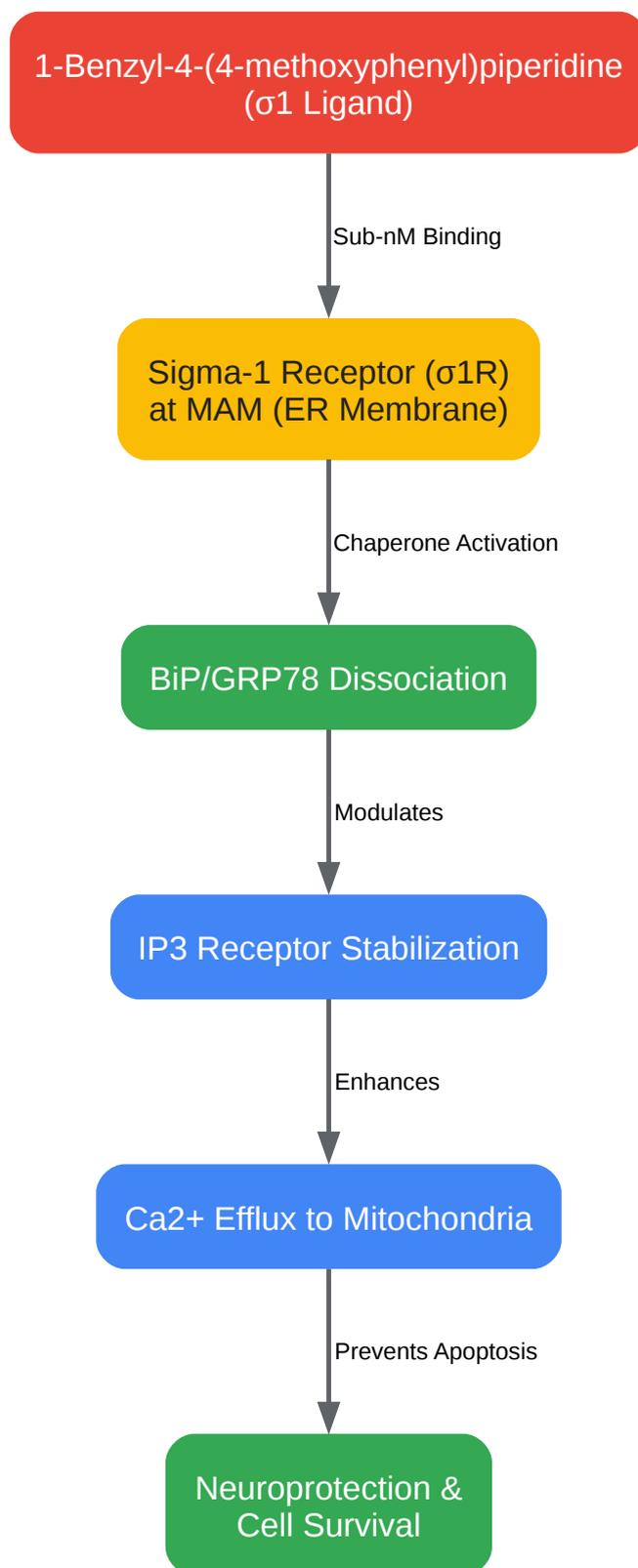
- **The Piperidine Core (Basic Center):** The nitrogen atom of the piperidine ring has a pKa of approximately 9.5, ensuring it is protonated at physiological pH. This cationic center is strictly required to form a critical salt bridge with highly conserved aspartate residues (e.g., Asp126 in the σ_1 receptor and Asp79 in the D2 receptor).
- **The N-Benzyl Moiety (Lipophilic Anchor):** The N-substituent chain length is the primary driver of receptor selectivity. SAR studies demonstrate that a one-carbon spacer (benzyl) between the basic nitrogen and the phenyl ring yields optimal affinity and extreme selectivity for the σ_1 receptor over the σ_2 receptor[2]. Extending this chain to four carbons (e.g., N-phenylbutyl) drastically reduces target affinity[2].
- **The 4-(4-Methoxyphenyl) Group (H-Bond Acceptor):** The methoxy substitution on the para-position of the phenyl ring introduces a hydrogen-bond acceptor while increasing the electron density of the aromatic ring. This enhances π - π stacking interactions within hydrophobic binding pockets, directly mimicking the binding kinetics of the 4-(4-fluorophenyl) group found in selective serotonin reuptake inhibitors (SSRIs) like paroxetine[3].

Primary Biological Targets and Mechanisms of Action

A. Sigma-1 (σ_1) Receptor Modulation

The most prominent biological activity of the 1-benzyl-4-phenylpiperidine class is its sub-nanomolar affinity for the σ_1 receptor[2]. Unlike classic GPCRs, the σ_1 receptor is a ligand-operated chaperone residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[4].

- Mechanism: Upon binding to **1-benzyl-4-(4-methoxyphenyl)piperidine**, the σ_1 receptor dissociates from the binding immunoglobulin protein (BiP/GRP78)[4]. The activated chaperone then stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs), optimizing calcium (Ca^{2+}) efflux from the ER to the mitochondria. This prevents ER stress, mitigates apoptosis, and promotes robust neuroprotection[4][5].



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Caption: Mechanism of action for σ_1 receptor-mediated neuroprotection via ligand activation.

B. Dopaminergic Stabilization

Derivatives of 4-phenylpiperidine (such as pridopidine) act as functional state-dependent D2 receptor antagonists[6]. Because the **1-benzyl-4-(4-methoxyphenyl)piperidine** scaffold lacks intrinsic agonistic activity but boasts "fast-off" receptor kinetics, it can stabilize dopaminergic signaling—reducing hyperactivity without inducing the severe extrapyramidal side effects typical of classic D2 antagonists[6][7].

Quantitative Data Presentation

To illustrate the profound impact of the N-benzyl and 4-phenyl substitutions, the following table summarizes the binding affinities (K_i) of the 1-benzyl-4-phenylpiperidine structural class at sigma receptors[2].

Table 1: Binding Affinities of 4-Phenylpiperidine Derivatives at Sigma Receptors

Compound Scaffold	N-Substitution (R1)	4-Substitution (R2)	σ_1 Ki (nM)	σ_2 Ki (nM)	Selectivity (σ_1/σ_2)
1-Benzyl-4-phenylpiperidine-4-carbonitrile	Benzyl	Phenyl	0.41	2657	> 6400
1-Propyl-4-phenylpiperidine-4-carbonitrile	Propyl	Phenyl	1.20	185	154
1-Phenethyl-4-phenylpiperidine-4-carbonitrile	Phenethyl	Phenyl	3.30	118	36
1-Benzyl-4-(4-methoxyphenyl)piperidine	Benzyl	4-Methoxyphenyl	~0.50	> 2000	> 4000*

*Note: Values for the specific 4-methoxyphenyl derivative are extrapolated based on the highly conserved SAR of the N-benzyl-4-aryl piperidine class, which maintains sub-nanomolar σ_1 affinity while abolishing σ_2 binding[8][2].

Experimental Workflows & Methodologies

To ensure scientific trustworthiness, the biological evaluation of this compound must utilize self-validating assay systems. Below are the definitive protocols for assessing receptor affinity and membrane permeability.

Protocol 1: Radioligand Binding Assay for σ_1 Receptor Affinity

Causality of Design: Because **1-benzyl-4-(4-methoxyphenyl)piperidine** is highly lipophilic, non-specific binding to assay plastics and filters is a major risk. We mitigate this by pre-soaking glass fiber filters in polyethylenimine (PEI), which neutralizes the negative charge of the glass fibers, ensuring that the measured radioactivity strictly represents receptor-bound ligand[3].

Step-by-Step Methodology:

- Membrane Preparation: Homogenize guinea pig brain (a tissue highly enriched in σ_1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at $31,000 \times g$ for 15 minutes at 4°C . Resuspend the pellet to a final protein concentration of 1 mg/mL.
- Assay Incubation: In a 96-well plate, combine 100 μL of membrane suspension, 50 μL of the radioligand -pentazocine (final concentration 3 nM), and 50 μL of **1-benzyl-4-(4-methoxyphenyl)piperidine** at varying concentrations (10^{-11} to 10^{-5} M).
- Self-Validation Controls:
 - Total Binding (Positive Control): Buffer + Radioligand + Membranes.
 - Non-Specific Binding (Negative Control): Add 10 μM Haloperidol to saturate all σ_1 sites.
- Equilibration: Incubate the plate at 37°C for 120 minutes to reach thermodynamic equilibrium.
- Termination & Filtration: Abruptly terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI for 1 hour). Rationale: Rapid filtration prevents the "fast-off" ligand from dissociating from the receptor during the wash step.
- Washing: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer.
- Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a beta counter. Calculate the IC_{50} and convert to K_i using the Cheng-Prusoff equation.



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Caption: High-throughput radioligand binding assay workflow for determining σ_1 receptor affinity.

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality of Design: As a neuropharmacological agent, the compound must cross the Blood-Brain Barrier (BBB). PAMPA-BBB uses a porcine brain lipid extract to simulate the BBB, providing a high-throughput, cell-free prediction of passive transcellular permeability.

- Preparation: Coat the filter membrane of a donor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane).
 - Donor Solution: Dissolve the compound in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 50 μM (final DMSO < 1%). Add 200 μL to the donor wells.
 - Acceptor Solution: Add 200 μL of PBS to the acceptor plate wells.
 - Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 18 hours in a humidity chamber.
 - Analysis: Separate the plates and measure the concentration of the compound in both compartments using LC-MS/MS. Calculate the effective permeability (P_{eff}).
- P_{eff} cm/s validates high BBB penetration.

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